2-[3-(3-Thienyl)acrylamido]benzoic acid
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Overview
Description
2-[3-(3-Thienyl)acrylamido]benzoic acid is a compound that features a thiophene ring and a benzoic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[3-(3-Thienyl)acrylamido]benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with benzoic acid derivatives. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[3-(3-Thienyl)acrylamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
2-[3-(3-Thienyl)acrylamido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Due to its potential pharmacological properties, it is studied for its therapeutic effects in treating diseases.
Mechanism of Action
The mechanism of action of 2-[3-(3-Thienyl)acrylamido]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[3-(3-Thienyl)acrylamido]benzoic acid can be compared with other thiophene derivatives and benzoic acid derivatives. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific combination of the thiophene ring and benzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H11NO3S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(3-thiophen-3-ylprop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C14H11NO3S/c16-13(6-5-10-7-8-19-9-10)15-12-4-2-1-3-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18) |
InChI Key |
SPGSTAICAUIWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CSC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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